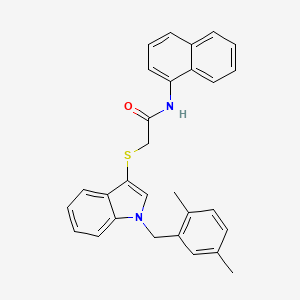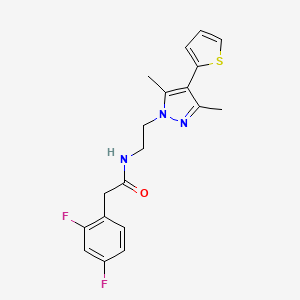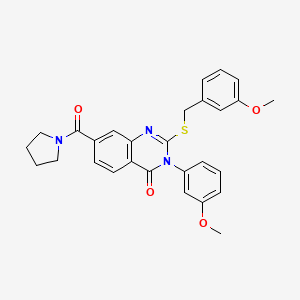![molecular formula C24H29N5O B2554346 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide CAS No. 923132-24-5](/img/structure/B2554346.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide, is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactions, which can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted pyrimidin-2-amine with a bromomethyl benzoyl bromide in the presence of KOH, as seen in the synthesis of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives . This suggests that the synthesis of the compound may also involve a similar nucleophilic substitution reaction, where the pyrimidin-2-ylamine moiety could react with an appropriate benzoyl derivative to form the benzamide bond.
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, MS, and elemental analysis . For the compound , similar analytical techniques would likely be employed to confirm its structure. Additionally, the structure of a related compound, 1,3-dimethyl-4-(3,5-dimethylbenzoylamino)-2-oxoimidazolidine-5-spiro-4′-[1′,4′-dihydro-1′-acetyl]pyridine, was confirmed by crystal X-ray diffraction analysis , which could also be a valuable tool in analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
The related compounds have been shown to undergo reactions with isocyanates to afford different products depending on the isocyanate used . This indicates that the compound may also participate in reactions with isocyanates, potentially leading to the formation of urea derivatives or dimerization products. The reactivity of the compound could be further explored through experimental synthesis and reaction with various chemical reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The related compounds have shown significant antibacterial and antifungal activity , suggesting that the compound may also possess similar biological properties. The presence of the diethylamino group and the pyrimidin-2-yl moiety could contribute to its potential activity against microorganisms.
Applications De Recherche Scientifique
Structural and Chemical Properties
- Structural Analysis and Barrier to Rotation: Research on structurally related N,N-dialkylaminobenzamides revealed insights into the barriers to rotation around specific chemical bonds. Dynamic NMR spectroscopy and X-Ray crystallography studies on similar compounds highlighted the impact of steric strain on these barriers, providing a foundational understanding of molecular dynamics and structure-activity relationships H. Karlsen, P. Kolsaker, C. Romming, E. Uggerud, 2002.
Synthesis and Application in Drug Discovery
- Anticancer and Anti-inflammatory Agents: A study focused on the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities, underlines the potential of structurally similar compounds in medicinal chemistry. This research contributes to the development of new therapeutic agents targeting specific diseases A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016.
Heterocyclic Chemistry and Material Science
- Synthesis of Heterocyclic Compounds: Investigations into the utility of enaminonitriles for heterocyclic synthesis highlighted the versatility of related compounds in generating a variety of pyrazole, pyridine, and pyrimidine derivatives. These findings are crucial for the development of new materials and pharmaceuticals A. Fadda, H. Etman, Mohamed Y. El-Seidy, K. Elattar, 2012.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide Similar compounds have been reported to interact with various biological targets
Mode of Action
The exact mode of action of This compound is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific biological target and the cellular context .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been found to influence various biochemical pathways . The downstream effects of these interactions can vary widely and are often dependent on the specific cellular context.
Result of Action
The molecular and cellular effects of This compound The effects can vary depending on the specific targets of the compound and the cellular context .
Propriétés
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-6-29(7-2)22-15-18(5)25-24(28-22)27-21-12-10-20(11-13-21)26-23(30)19-9-8-16(3)17(4)14-19/h8-15H,6-7H2,1-5H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHHPGRJYEQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)

